2,3,4-Tribromoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4Br3N |
|---|---|
Molecular Weight |
365.85g/mol |
IUPAC Name |
2,3,4-tribromoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H |
InChI Key |
NJRBYVRCSPRWFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4 Tribromoquinoline
Direct Bromination Approaches to Polybrominated Quinolines
Direct bromination of the quinoline (B57606) core is a primary method for introducing bromine substituents. However, achieving specific polybromination patterns like the 2,3,4-tribromo substitution requires careful control over the reaction, as the inherent reactivity of the quinoline ring can lead to a mixture of products.
Electrophilic Bromination Mechanisms and Regioselectivity
The quinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The benzene ring is generally more susceptible to electrophilic substitution than the electron-deficient pyridine ring. researchgate.net However, under strongly acidic conditions, the quinoline nitrogen is protonated, which further deactivates the pyridine ring towards electrophilic attack. thieme-connect.com
The regioselectivity of bromination is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. researchgate.netacgpubs.org For unsubstituted quinoline, direct halogenation typically occurs on the benzene moiety. researchgate.net The introduction of bromine atoms onto the pyridine ring is more challenging and often requires specific strategies to control the regioselectivity. Theoretical analyses suggest that the direct C-halogenation is the favored mechanism in pyridine-catalyzed halogenations. researchgate.net
Optimization of Reaction Conditions for Tribromination
Achieving tribromination with a specific 2,3,4-substitution pattern is a synthetic challenge that necessitates meticulous optimization of reaction parameters. Key factors that influence the outcome include the choice of brominating agent, solvent, temperature, and reaction time.
Research has shown that the bromination of substituted quinolines can be complex, often yielding mixtures of mono- and di-bromo derivatives with variable ratios depending on the equivalents of the brominating agent used. researchgate.net For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions. researchgate.netresearchgate.net While direct bromination of quinoline itself can be difficult due to its electron-deficient nature, certain precursors can facilitate the process. thieme-connect.com
Role of Brominating Agents (e.g., N-Bromosuccinimide, Br2) in Achieving Selectivity
The choice of brominating agent is critical in directing the outcome of the reaction. Molecular bromine (Br₂) and N-bromosuccinimide (NBS) are the most commonly employed reagents for the bromination of quinolines and their derivatives. researchgate.netnih.govnuph.edu.ua
Molecular Bromine (Br₂): Often used for direct bromination, the reactivity of Br₂ can be modulated by the solvent and temperature. researchgate.net In some cases, an excess of Br₂ is used to drive the reaction towards polybromination. wiley.com For example, the bromination of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) with three equivalents of bromine in chloroform (B151607) yields 3,6,8-tribromoquinoline (B3300700). nih.gov
N-Bromosuccinimide (NBS): NBS is a versatile reagent that can act as both an electrophile and an oxidant. rsc.org It is often considered a milder alternative to Br₂ and can offer better selectivity in some cases. rsc.org In strong acids, NBS can be used to brominate deactivated aromatic systems. thieme-connect.com The combination of NBS with a radical initiator like AIBN has been used in the synthesis of tribromoquinolines from tetrahydroquinoline precursors. thieme-connect.com
Solvent Effects and Catalytic Systems in Direct Bromination
The solvent system plays a crucial role in the direct bromination of quinolines, influencing both the reaction rate and the regioselectivity. Solvents such as chloroform, carbon tetrachloride, acetic acid, and acetonitrile (B52724) have been utilized in various bromination reactions. researchgate.netacgpubs.orgnuph.edu.ua The use of strong acids like sulfuric acid can enhance the electrophilicity of the brominating agent. thieme-connect.com
Catalytic systems can also be employed to improve the efficiency and selectivity of bromination. For example, Lewis acids like aluminum chloride can be used in what is known as the "Swamping catalyst Effect" to direct halogenation to the benzenoid ring. researchgate.net Metal-free catalytic systems have also been explored for the synthesis of quinoline derivatives. nih.gov
Synthesis via Dehydrogenation and Bromination of Tetrahydroquinoline Precursors
An alternative and often more controlled approach to synthesizing polybrominated quinolines involves the use of 1,2,3,4-tetrahydroquinoline (B108954) precursors. This strategy allows for initial functionalization of the more reactive tetrahydroquinoline ring, followed by aromatization to the corresponding quinoline. The straightforward bromination of 1,2,3,4-tetrahydroquinoline allows for the preparation of monobromo, dibromo, and tribromoquinoline derivatives. wiley.comnih.gov
Cascade Oxidative Bromination/Dehydrogenation Strategies
A notable advancement in this area is the development of one-pot cascade reactions that combine bromination and dehydrogenation (aromatization) steps. These methods offer increased efficiency by avoiding the isolation of intermediate compounds.
A facile and general approach has been developed for the construction of functionalized bromoquinolines through the dehydrogenation of tetrahydroquinolines using NBS as both an electrophile and an oxidant. rsc.orgnih.gov This cascade transformation proceeds under metal-free conditions with a short reaction duration and demonstrates good functional group tolerance. rsc.org The proposed mechanism involves an initial electrophilic bromination of the electron-rich aromatic ring of the tetrahydroquinoline, followed by a radical dehydrogenation process to yield the multi-brominated quinoline. rsc.org
For instance, the reaction of 1,2,3,4-tetrahydroquinoline with an excess of NBS can lead to the formation of 3,6,8-tribromoquinoline. thieme-connect.comthieme-connect.com This reaction has been reinvestigated, and the structure of the product was confirmed through detailed 2D NMR studies. thieme-connect.com
Table 1: Synthesis of 3,6,8-Tribromoquinoline from 1,2,3,4-Tetrahydroquinoline
Mechanistic Insights into Single-Pot Transformation Pathways
The one-pot synthesis of polybrominated quinolines, including derivatives that could lead to 2,3,4-tribromoquinoline, often involves the use of N-bromosuccinimide (NBS) as both a brominating agent and an oxidant, particularly when starting from tetrahydroquinoline precursors. nih.govrsc.org The mechanism is believed to proceed through a cascade of electrophilic bromination and radical dehydrogenation sequences. nih.gov
Initially, the electron-rich aromatic ring of the tetrahydroquinoline undergoes electrophilic bromination, typically at the 6- and 8-positions. vulcanchem.com Concurrently or subsequently, the nitrogen atom of the tetrahydroquinoline can react with NBS to form a transient ammonium (B1175870) intermediate. vulcanchem.com The dehydrogenation process to form the aromatic quinoline ring is thought to involve a radical pathway. nih.gov The succinimide (B58015) anion can abstract a hydrogen atom, leading to the formation of a nitrogen-centered radical which then rearranges to yield the fully aromatic quinoline core. vulcanchem.com This dual role of NBS allows for the transformation to occur under mild, metal-free conditions, often at room temperature and within a few hours. nih.govvulcanchem.com
Control experiments have indicated that in the absence of a radical initiator like AIBN, the reaction still proceeds, suggesting that NBS itself can initiate the radical dehydrogenation. nih.gov This distinguishes it from some earlier methods that strictly required a radical initiator. nih.gov
Substrate Scope and Functional Group Tolerance in Tetrahydroquinoline Transformations
The transformation of tetrahydroquinolines to polybrominated quinolines using reagents like NBS has been shown to tolerate a variety of functional groups on the starting substrate. nih.govrsc.org This demonstrates the potential for creating a diverse library of functionalized bromoquinolines.
Studies have investigated tetrahydroquinolines bearing both electron-donating and electron-withdrawing groups at various positions. rsc.org For instance, 4-phenyl-tetrahydroquinolines with weak electron-withdrawing groups such as bromo, chloro, or fluoro at the C6-position have been successfully converted into the corresponding 3,8-dibromo-4-phenyl-quinolines in good yields. rsc.org The reaction is also tolerant of different substituents on the aniline (B41778) ring of N-(2-alkynyl)anilines in cyclization reactions leading to bromoquinolines. nih.gov
The following table summarizes the substrate scope for the NBS-mediated bromination/dehydrogenation of various substituted tetrahydroquinolines, leading to different polybrominated quinoline products.
| Starting Tetrahydroquinoline | Product | Yield (%) | Reference |
| 4-Phenyl-6-bromo-1,2,3,4-tetrahydroquinoline | 3,8-Dibromo-4-phenylquinoline | Good | rsc.org |
| 4-Phenyl-6-chloro-1,2,3,4-tetrahydroquinoline | 3,8-Dibromo-6-chloro-4-phenylquinoline | Good | rsc.org |
| 4-Phenyl-6-fluoro-1,2,3,4-tetrahydroquinoline | 3,8-Dibromo-6-fluoro-4-phenylquinoline | Good | rsc.org |
| Unsubstituted 1,2,3,4-tetrahydroquinoline | 3,6,8-Tribromoquinoline | 78 | nih.gov |
It is important to note that while these studies demonstrate the broad applicability of the method for polybromination, the specific synthesis of this compound from a corresponding tetrahydroquinoline precursor is not always the primary outcome, highlighting the challenges in achieving specific substitution patterns.
Photochemical and Radical-Initiated Pathways in Polybromination
Photochemical and radical-initiated reactions offer alternative pathways for the synthesis of polybrominated quinolines. These methods often operate under mild conditions and can provide different regioselectivity compared to traditional electrophilic substitution reactions. rsc.orgwiley.com
One reported photochemical method involves the NBS-mediated bromination and dehydrogenation of 1,2,3,4-tetrahydroquinoline under sun lamp irradiation in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to produce 4,6,8-tribromoquinoline. rsc.org While not yielding the 2,3,4-isomer, this highlights the potential of light-induced pathways in polybromination. The mechanism of such reactions is believed to involve the photochemical generation of bromine radicals from NBS, which then initiate a radical chain process. conicet.gov.ar
Radical cyclization reactions are another powerful tool. mdpi.com For instance, a photoredox radical cyclization of o-vinylaryl isocyanides with acyl chlorides has been developed to access 2,4-disubstituted quinolines. While not a direct route to this compound, this demonstrates the feasibility of constructing the quinoline core via radical pathways, which could potentially be adapted for the synthesis of halogenated derivatives. The general mechanism for radical-initiated reactions often involves the generation of a radical species which then participates in a cascade of cyclization and other bond-forming events. nih.gov
The development of these methods is driven by the need for more sustainable and selective synthetic protocols, with photochemical and radical-initiated reactions offering advantages in terms of milder conditions and unique reactivity patterns. numberanalytics.comnih.gov
Multi-Component and Annulation Strategies for Functionalized Brominated Quinolines
Multi-component reactions (MCRs) and annulation strategies provide efficient and atom-economical routes to construct complex heterocyclic scaffolds like functionalized brominated quinolines in a single synthetic operation. taylorandfrancis.comrsc.orgorganic-chemistry.orgajrconline.org
Cyclization Reactions Leading to Brominated Quinoline Skeletons
Several classic and modern cyclization reactions can be employed to construct the quinoline core, which can either be pre-brominated or brominated in a subsequent step. The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. organic-chemistry.orgmdpi.com Modifications of this and other classical methods like the Combes, Pfitzinger, and Skraup syntheses are continually being developed to improve yields and substrate scope. frontiersin.org
A notable strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Treatment of these substrates with electrophilic halogenating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) can lead to the formation of 3-haloquinolines. nih.gov However, the reaction with Br₂ can sometimes result in a mixture of mono-, di-, and tribromoquinolines, indicating challenges in controlling the degree of bromination. nih.gov
Another approach is the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct 4-bromoquinolines. mdpi.com This method provides a direct route to quinolines halogenated at the 4-position, which are valuable intermediates for further functionalization.
The following table presents examples of cyclization strategies for the synthesis of brominated quinolines.
| Starting Materials | Reagents | Product | Reference |
| N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr, NBS | 3-Haloquinolines | nih.gov |
| ortho-Propynol phenyl azides | TMSBr | 4-Bromoquinolines | mdpi.com |
| 5,7-Dibromo-8-methoxyquinoline | Br₂ | 3,5,7-Tribromo-8-methoxyquinoline | tandfonline.com |
| 2-Nitroperchlorobutadiene, mercaptoacetic acid esters, naphthalen-1-amine | Et₃N | 2,3,4-Trisubstituted benzo[h]quinolines | nih.gov |
| Pyridinium 1,4-zwitterions, activated alkynes | - | Polysubstituted thiophenes (illustrative of cyclization) | mdpi.com |
Tandem Reactions and One-Pot Synthetic Protocols
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a highly efficient strategy for the synthesis of complex molecules like polyfunctional quinolines. nih.govrsc.orgnsf.gov
An example is the one-pot NBS-mediated bromination and dehydrogenation of tetrahydroquinolines to yield polybromoquinolines. nih.govrsc.org This process combines electrophilic substitution and oxidative aromatization in a single synthetic operation.
Multi-component reactions (MCRs) are a subset of one-pot reactions where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. taylorandfrancis.comrsc.orgorganic-chemistry.orgajrconline.org These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs are being applied to the synthesis of various substituted quinolines. For instance, a one-pot synthesis of polyhydroquinoline-1,2,3-triazole hybrids has been developed through a multi-component reaction followed by a click reaction. organic-chemistry.org
Synthetic Challenges and Future Directions in this compound Preparation
The synthesis of specifically substituted polyhalogenated quinolines like this compound presents significant challenges, primarily centered around regioselectivity. nih.govnumberanalytics.comtandfonline.comgelisim.edu.tr Direct bromination of quinoline or its simple derivatives often leads to a mixture of products due to the complex interplay of electronic and steric effects, making the isolation of a single, pure isomer difficult. gelisim.edu.tr
One of the main challenges is achieving selective bromination at the 2, 3, and 4-positions without affecting other positions on the quinoline ring, especially the more activated benzene ring. The use of different brominating agents and reaction conditions can lead to different substitution patterns, and over-bromination is a common issue. gelisim.edu.tr For example, the reaction of N-(2-alkynyl)anilines with bromine can produce a complex mixture of mono-, di-, and tribromoquinolines. nih.gov
Future research in this area will likely focus on the development of more regioselective and efficient synthetic methods. This includes the design of novel catalysts and reagents that can direct bromination to specific positions on the quinoline nucleus. numberanalytics.com The exploration of C-H activation and functionalization strategies is a promising avenue for the direct and selective introduction of bromine atoms onto the quinoline scaffold. numberanalytics.com
Furthermore, the development of robust and scalable one-pot and multi-component reactions that can deliver highly substituted quinolines with precise control over the substitution pattern is a key goal. nih.gov As the demand for functionalized heterocyclic compounds in materials science and medicinal chemistry grows, the development of sustainable and cost-effective synthetic routes to compounds like this compound will remain an important area of research. numberanalytics.com
Chemical Reactivity and Transformation Pathways of 2,3,4 Tribromoquinoline
Nucleophilic Substitution Reactions of Bromine Atoms in 2,3,4-Tribromoquinoline
The displacement of bromide ions by nucleophiles is a key reaction class for functionalizing the quinoline (B57606) core. These reactions are heavily influenced by the reaction mechanism, the position of the bromine atom, and the presence of other substituents on the ring.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the substitution of bromine atoms in this compound. wikipedia.org This mechanism typically proceeds via a two-step addition-elimination process. govtpgcdatia.ac.infishersci.it In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the quinoline ring is temporarily disrupted in this stage. iscnagpur.ac.in The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate, thereby facilitating the reaction. fishersci.itnptel.ac.in In the second, faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored. iscnagpur.ac.in
The general mechanism can be depicted as follows:
Step 1 (Addition): Nu:⁻ + Ar-Br → [Ar(Nu)Br]⁻ (Meisenheimer complex)
Step 2 (Elimination): [Ar(Nu)Br]⁻ → Ar-Nu + Br⁻
Other mechanisms for nucleophilic aromatic substitution exist, such as the SN1 mechanism involving diazonium salts and the benzyne (B1209423) mechanism, but the SNAr pathway is most common for activated aryl halides. wikipedia.orgnptel.ac.in
The positions of the bromine atoms on the quinoline ring exhibit different reactivities towards nucleophiles. This regioselectivity is governed by both electronic and steric factors. In polyhalogenated quinolines, the C-4 position is often highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov This effect is further enhanced if the nitrogen atom is protonated or coordinated to a Lewis acid.
For instance, in a related compound, 3,6,8-tribromoquinoline (B3300700), treatment with piperazine (B1678402) or morpholine (B109124) under microwave irradiation resulted in selective substitution at the C-3 position. researchgate.net This suggests that under certain conditions, the C-3 bromine can be the most labile. The reactivity order of halogens in these types of reactions generally follows C-I > C-Br > C-Cl, allowing for selective reactions when different halogens are present. mdpi.com However, in a molecule with identical halogens like this compound, the electronic activation by the ring nitrogen and potential steric hindrance will be the deciding factors for which bromine is displaced.
The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), ortho or para to a halogen atom significantly enhances the rate of SNAr reactions. wikipedia.orgnptel.ac.in These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. iscnagpur.ac.innptel.ac.in
A study on 3,6,8-tribromoquinoline demonstrated this principle effectively. researchgate.net The introduction of a nitro group at the C-5 position (5-nitro-3,6,8-tribromoquinoline) activated the bromine atoms at the C-6 and C-8 positions for nucleophilic substitution by morpholine and piperazine, leading to the formation of 6,8-disubstituted products. researchgate.net This highlights how the strategic placement of an activating group can direct the regioselectivity of nucleophilic substitution, overriding the inherent reactivity patterns of the unsubstituted polybromoquinoline.
Regioselectivity in Nucleophilic Displacements of Bromine
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize halogenated heterocycles. eie.grnih.gov
The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst, is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. mychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their esters. libretexts.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: mychemblog.comlibretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R-X) to form an organopalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Table 1: Key Steps in Suzuki-Miyaura Cross-Coupling
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) inserts into the Carbon-Bromine bond of this compound. |
| Transmetalation | An organic group is transferred from a boronic acid or ester to the Pd(II) complex. |
| Reductive Elimination | The desired C-C bond is formed, and the Pd(0) catalyst is regenerated. |
Achieving regioselectivity in the Suzuki-Miyaura coupling of polyhalogenated heteroarenes with identical halogens can be challenging. researchgate.net The outcome is often dictated by a combination of steric hindrance, electronic effects, and the specific reaction conditions (catalyst, ligand, base, and solvent). researchgate.net
In dihaloquinolines, it has been observed that selective monocoupling can be achieved. For instance, studies on dibromoquinolines have shown that useful levels of regioselectivity can be obtained. researchgate.net Generally, the reactivity of the C-X bond in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl, but when the halogens are the same, the position on the ring becomes the dominant factor. mdpi.com For polybrominated pyridines and quinolines, the C-2 and C-4 positions are often more reactive than the C-3 position in Suzuki couplings due to electronic activation from the nitrogen atom. nih.gov Therefore, in this compound, it is expected that the bromine atoms at C-2 and C-4 would be more susceptible to Suzuki-Miyaura coupling than the bromine at C-3. The precise selectivity between C-2 and C-4 would likely depend on the specific catalyst system and the steric bulk of the coupling partners.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Catalyst Systems and Ligand Effects in Suzuki Couplings
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organohalides. wikipedia.org In the context of this compound, the choice of catalyst system, including the palladium precursor and the ancillary ligand, is critical for achieving high efficiency and regioselectivity.
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. organic-chemistry.orglibretexts.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. libretexts.org The reactivity of this step is influenced by the electron density at the carbon-bromine bond and steric factors.
The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the subsequent transmetalation and reductive elimination steps. libretexts.org For Suzuki couplings, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity. libretexts.orgrsc.org Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be effective. organic-chemistry.orgharvard.edu The use of bulky ligands can also influence the regioselectivity of the coupling reaction by favoring substitution at less sterically hindered positions. rsc.org For instance, the use of sterically demanding ligands can facilitate coupling at the more accessible positions of polyhalogenated substrates. rsc.org
The choice of base and solvent system also significantly impacts the outcome of Suzuki couplings. wikipedia.org Bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used to activate the organoboron species for transmetalation. wikipedia.org The reaction can be performed in a variety of solvents, including toluene, THF, and aqueous mixtures, which can influence catalyst activity and substrate solubility. wikipedia.org
Table 1: Common Catalyst Systems in Suzuki Coupling
| Palladium Precursor | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | PCy₃, P(t-Bu)₃, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, THF |
| Pd₂(dba)₃ | P(t-Bu)₃, XPhos | K₂CO₃, KOtBu | Dioxane, DMF |
| Pd(PPh₃)₄ | - | NaOH, NEt₃ | Water/Organic Biphasic |
This table provides a summary of commonly used components in Suzuki coupling reactions.
Sonogashira Cross-Coupling for Alkyne Functionalization
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org This reaction is a key method for introducing alkyne functionalities onto the this compound scaffold.
The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the arylalkyne and regenerate the Pd(0) catalyst. wikipedia.org The copper cycle involves the formation of the copper(I) acetylide intermediate from the terminal alkyne and a copper(I) salt, which is facilitated by a base. wikipedia.org
Regioselectivity in Terminal Alkyne Introductions
In polyhalogenated systems like this compound, the regioselectivity of the Sonogashira coupling is a critical consideration. The reaction generally proceeds with a predictable selectivity based on the electronic and steric properties of the different carbon-halogen bonds. For substrates with identical halogens, the coupling tends to occur at the most electrophilic carbon position. libretexts.orgnih.gov In the case of this compound, the C4 position is generally considered the most reactive site for Sonogashira coupling due to the electron-withdrawing effect of the quinoline nitrogen, which makes the C4-Br bond more susceptible to oxidative addition. Subsequent couplings can occur at the C2 and C3 positions, often requiring more forcing conditions. It has been noted that for some dihaloquinolines, the regioselectivity can be influenced by the specific reaction conditions and may be contrary to initial predictions, highlighting the need for careful experimental verification. nih.gov
Copper Co-Catalysis and Palladium-Based Systems
The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt. libretexts.orgorganic-chemistry.org The copper(I) co-catalyst, typically CuI, is crucial for activating the terminal alkyne and increasing the reaction rate. wikipedia.org However, the use of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating the use of an inert atmosphere. wikipedia.orgresearchgate.net
To address this issue, copper-free Sonogashira protocols have been developed. These systems often rely on highly active palladium catalysts, sometimes with specific ligands, and a suitable base to facilitate the reaction without the need for a copper co-catalyst. researchgate.netorganic-chemistry.org
Common palladium catalysts for Sonogashira coupling include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.orgbeilstein-journals.org A variety of ligands can be used to modulate the reactivity and stability of the palladium catalyst, including monodentate and bidentate phosphines, as well as N-heterocyclic carbenes (NHCs). libretexts.orgresearchgate.netresearchgate.net The choice of base, such as triethylamine (B128534) or piperidine, is also important for the deprotonation of the terminal alkyne. organic-chemistry.org
Table 2: Catalyst Systems for Sonogashira Coupling
| Palladium Catalyst | Co-catalyst | Ligand | Base |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Triethylamine |
| Pd(PPh₃)₄ | CuI | - | Piperidine |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ |
| Pd-NHC complexes | CuI | NHC | K₂CO₃ |
This table summarizes various catalyst systems used in Sonogashira cross-coupling reactions.
Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations (e.g., Negishi, Buchwald-Hartwig)
Beyond Suzuki and Sonogashira couplings, this compound can participate in other palladium-catalyzed transformations to form both carbon-carbon and carbon-heteroatom bonds.
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling could be used to introduce a variety of alkyl, alkenyl, and aryl groups by reacting the corresponding organozinc reagent with the bromoquinoline substrate. The regioselectivity would likely follow similar trends to other palladium-catalyzed couplings, with the C4 position being the most reactive.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad scope, allowing for the coupling of a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org For this compound, this reaction would enable the introduction of amino functionalities, which are important in many biologically active molecules. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). numberanalytics.combeilstein-journals.org The choice of base, such as sodium tert-butoxide or cesium carbonate, is also critical for the reaction's success. beilstein-journals.org
Chemo- and Regioselective Metal-Bromine Exchange Reactions
Metal-bromine exchange is a fundamental transformation in organometallic chemistry that allows for the conversion of a carbon-bromine bond into a carbon-metal bond. This process is particularly useful for polyhalogenated substrates like this compound, as it can be performed with high chemo- and regioselectivity under appropriate conditions.
The selectivity of the metal-bromine exchange is influenced by both electronic and steric factors. Generally, the exchange occurs preferentially at the most acidic C-H position after deprotonation or at the most electron-deficient C-Br bond. In some cases, the use of sterically demanding organometallic reagents can direct the exchange to the most accessible bromine atom. acs.org For this compound, the differential reactivity of the bromine atoms at the C2, C3, and C4 positions allows for selective metalation.
Formation of Organometallic Intermediates (e.g., Grignard reagents, organolithiums)
The formation of organometallic intermediates from this compound opens up a wide range of synthetic possibilities, as these intermediates can be trapped with various electrophiles to introduce new functional groups.
Organolithium reagents can be prepared by treating the bromoquinoline with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. mdpi.com The regioselectivity of this exchange is often directed by the most acidic proton or the most electron-deficient bromine atom.
Grignard reagents are formed by the reaction of an organohalide with magnesium metal. mnstate.edutestbook.comchemguide.co.uk In the case of this compound, the formation of a Grignard reagent can be challenging due to the presence of multiple reactive sites. However, the use of specific Grignard reagents in an exchange reaction can offer a degree of control. For instance, the reaction of this compound with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) has been reported to be unselective. acs.org However, employing a more sterically hindered Grignard reagent like mesitylmagnesium bromide-lithium chloride (MesMgBr·LiCl) can lead to a highly regioselective magnesiation at the C3 position. acs.org These resulting organomagnesium intermediates can then be used in subsequent cross-coupling reactions or reacted with other electrophiles.
Quenching with Electrophiles for Diversified Functionalization
The transformation of this compound into a more reactive organometallic intermediate, followed by quenching with various electrophiles, represents a powerful strategy for introducing diverse functional groups onto the quinoline core. A key method to achieve this is through a bromine-magnesium (Br/Mg) exchange reaction.
Research has shown that the reaction of this compound with standard Grignard reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) is often unselective, resulting in a mixture of regioisomeric Grignard reagents. acs.org To overcome this, sterically more demanding reagents are employed. The use of mesitylmagnesium bromide-lithium chloride complex (MesMgBr·LiCl) facilitates a completely regioselective magnesiation at the C3 position of this compound. acs.orguni-muenchen.de This process generates a C3-magnesiated intermediate (2,4-dibromo-3-quinolylmagnesium bromide), which is a key reactive species for subsequent functionalization. uni-muenchen.de
This magnesiated intermediate readily reacts with a range of electrophiles, allowing for the introduction of various substituents at the C3 position. For instance, quenching with benzyl (B1604629) bromide introduces a benzyl group, while reaction with dimethyl disulfide after transmetalation can yield a methylthio group. acs.org This approach has been successfully used to synthesize highly functionalized quinolines through sequential Br/Mg exchange reactions. After the initial functionalization at C3, subsequent exchanges can be performed at the remaining bromine-substituted positions. acs.org
The versatility of this method is highlighted by the variety of electrophiles that can be employed, leading to a wide array of substituted quinolines.
Table 1: Electrophilic Quenching of C3-Magnesiated this compound Intermediate The following table details the functionalization of the 2,4-dibromo-3-quinolylmagnesium bromide intermediate, formed from this compound.
| Electrophile | Reagent Name | Resulting Functional Group at C3 | Product | Yield (%) | Reference |
| Benzyl bromide | Benzyl bromide | Benzyl | 3-Benzyl-2,4-dibromoquinoline | 89% | acs.org |
| Methyl methanethiosulfonate | PhSO₂SMe | Methylthio | 2,4-Dibromo-3-(methylthio)quinoline | 87% | acs.org |
This table is based on sequential functionalization studies where the initial product from the first electrophilic quench undergoes further reaction.
Oxidative and Reductive Transformations of this compound
The literature provides limited direct examples of oxidative and reductive transformations of the this compound molecule itself. However, transformations of related polybromoquinolines suggest potential pathways.
In terms of reductive processes, the bromine atoms on the quinoline ring can be replaced. For instance, a tribromoquinoline can be converted into 3,6,8-trimethoxyquinoline through a copper-induced substitution with methoxide, which involves the displacement of bromine atoms. nih.gov While this is a substitution rather than a direct reduction (hydrodebromination), it demonstrates a method for transforming the C-Br bonds.
Regarding oxidative transformations, N-oxidation of the quinoline nitrogen is a common reaction for quinoline derivatives, creating quinoline-N-oxides which have altered reactivity. Additionally, oxidative dehydrogenation is a known process for synthesizing bromoquinolines from their tetrahydroquinoline precursors, often using reagents like N-Bromosuccinimide (NBS). rsc.org This suggests that the quinoline core is stable to certain oxidative conditions required for aromatization. rsc.org However, specific studies detailing the direct oxidation or reduction of this compound are not extensively documented in the reviewed sources.
Investigations into Reaction Mechanisms and Reactive Intermediates
The mechanism of chemical reactions describes the step-by-step sequence of events, including the involvement of transient species known as reactive intermediates. wikipedia.org For the functionalization of this compound, the most thoroughly investigated mechanism involves the formation of organometallic intermediates. acs.orguni-muenchen.de
The key reactive intermediate in the selective functionalization of this compound is the C3-magnesiated Grignard reagent. uni-muenchen.de The formation of this intermediate is achieved via a Br/Mg exchange reaction. The mechanism's selectivity is highly dependent on the steric bulk of the Grignard reagent used. The reaction with a less hindered reagent like iPrMgCl·LiCl is not selective, leading to a mixture of products. acs.org In contrast, using the bulkier MesMgBr·LiCl reagent selectively facilitates the Br/Mg exchange at the C3 position. acs.orguni-muenchen.de This regioselectivity is attributed to the steric hindrance posed by the bromine atoms at the C2 and C4 positions, which directs the bulky Grignard reagent to react preferentially at the more accessible C3 position. acs.org
Furthermore, the product of the first functionalization, such as 3-benzyl-2,4-dibromoquinoline, can itself be subjected to a second, different Br/Mg exchange reaction. acs.org This subsequent step generates a new reactive intermediate, allowing for the sequential and regioselective functionalization at another position on the quinoline ring, highlighting the controlled generation of multiple reactive intermediates from a single starting molecule. acs.org
Advanced Spectroscopic Characterization of 2,3,4 Tribromoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,3,4-tribromoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. mnstate.edu In this compound, the protons are located on the benzene (B151609) ring portion of the quinoline (B57606) system. The bromine atoms on the pyridine (B92270) ring mean there are no protons directly attached to that ring.
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituents. libretexts.org The protons on the benzene ring (H-5, H-6, H-7, and H-8) would be expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shift of each proton is determined by its position relative to the nitrogen and the fused ring system.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0-8.2 | Doublet of doublets | J ≈ 8.5, 1.5 |
| H-6 | ~7.5-7.7 | Triplet of doublets | J ≈ 7.5, 1.5 |
| H-7 | ~7.7-7.9 | Triplet of doublets | J ≈ 8.0, 1.5 |
| H-8 | ~8.1-8.3 | Doublet of doublets | J ≈ 8.5, 1.5 |
Note: The expected values are illustrative and can vary based on the solvent and the specific electronic effects of the substituents.
The splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons. maricopa.edu For instance, H-5 would be split by H-6, and H-8 would be split by H-7, both resulting in doublets. H-6 and H-7 would be split by their two respective neighbors, leading to more complex patterns like triplets of doublets.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. savemyexams.com In this compound, all nine carbons of the quinoline ring system are expected to be non-equivalent and thus should produce nine distinct signals. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative atoms like nitrogen and bromine. udel.edu
The carbons directly bonded to the electronegative bromine and nitrogen atoms (C-2, C-3, C-4, and C-8a) will be significantly deshielded and appear at higher chemical shifts (downfield). The remaining carbons of the benzene ring will also appear in the aromatic region of the spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~140-145 |
| C-3 | ~120-125 |
| C-4 | ~130-135 |
| C-4a | ~125-130 |
| C-5 | ~128-132 |
| C-6 | ~126-130 |
| C-7 | ~130-134 |
| C-8 | ~127-131 |
| C-8a | ~145-150 |
Note: These are estimated chemical shifts. The actual values can be influenced by solvent effects.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. rsc.orgsdsu.edu For this compound, COSY would show cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. github.iocolumbia.edu This allows for the direct assignment of the carbon signals for C-5, C-6, C-7, and C-8 based on the already assigned proton signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utoronto.calibretexts.org The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).
For this compound, the IR and Raman spectra would be characterized by several key vibrational bands:
Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
Aromatic C=C and C=N stretching: The stretching vibrations of the quinoline ring system would give rise to a series of sharp bands between 1400 and 1650 cm⁻¹. wpmucdn.com
C-Br stretching: The carbon-bromine stretching vibrations are expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the fingerprint region, below 900 cm⁻¹.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |
| C-H Out-of-Plane Bend | 750 - 900 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bonds, which may be weak in the IR spectrum. uc.eduspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. fogarces.commsu.edu The quinoline ring system is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower energy molecular orbitals (π) to higher energy orbitals (π*).
The UV-Vis spectrum of this compound would be expected to show multiple absorption bands characteristic of the quinoline core. The presence of the bromine atoms, which are auxochromes, can cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in the molar absorptivity. bspublications.net
Expected UV-Vis Absorption Data for this compound:
| Electronic Transition | Expected λ_max (nm) |
| π → π | ~280 - 320 |
| π → π | ~230 - 250 |
Note: The exact λ_max values and molar absorptivities are dependent on the solvent used for the analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns. libretexts.org
For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular formula (C₉H₄Br₃N). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of three bromine atoms in the molecule will result in a characteristic isotopic cluster for the molecular ion, with peaks at M⁺, M+2, M+4, and M+6, with relative intensities of approximately 1:3:3:1. chemguide.co.uk
The fragmentation of this compound under mass spectrometry conditions would likely involve the sequential loss of bromine atoms and potentially the elimination of HCN from the quinoline ring.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (relative to ⁷⁹Br) | Description |
| [C₉H₄⁷⁹Br₃N]⁺ | 402.8 | Molecular Ion (M⁺) |
| [C₉H₄⁷⁹Br₂⁸¹BrN]⁺ | 404.8 | M+2 Isotope Peak |
| [C₉H₄⁷⁹Br⁸¹Br₂N]⁺ | 406.8 | M+4 Isotope Peak |
| [C₉H₄⁸¹Br₃N]⁺ | 408.8 | M+6 Isotope Peak |
| [C₉H₄Br₂N]⁺ | 323.9 | Loss of a Br radical |
| [C₉H₄BrN]⁺ | 244.9 | Loss of two Br radicals |
| [C₉H₄N]⁺ | 166.0 | Loss of three Br radicals |
The analysis of these fragmentation patterns helps to confirm the presence and number of bromine substituents and the integrity of the quinoline core. msu.edunih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ulakbim.gov.trresearchgate.net This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of scattered X-rays is analyzed to generate a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. ulakbim.gov.trresearchgate.net This information is fundamental to understanding the molecule's structure and its interactions in the solid state. libretexts.org
Crystal Packing and Intermolecular Interactions
The study of crystal packing reveals how individual molecules of a substance arrange themselves in a crystal lattice. wikipedia.org This arrangement is governed by various intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potentially hydrogen or halogen bonds. harvard.eduwikipedia.org The analysis of these interactions, often aided by tools like Hirshfeld surface analysis, is crucial for understanding the physical properties of the solid, including its stability and solubility. researchgate.netmdpi.com For a molecule like this compound, one would anticipate significant π–π stacking interactions between the aromatic quinoline rings and possible halogen bonding involving the bromine atoms. ucl.ac.ukmdpi.com However, without experimental data, specific details on the packing motifs and interaction energies for this compound cannot be provided.
Geometric Parameters and Bond Angles
X-ray crystallography provides precise measurements of geometric parameters, including the lengths of all chemical bonds and the angles between them. ucl.ac.ukresearchgate.net These values are critical for confirming the molecular structure and understanding the effects of substituent atoms on the quinoline core. For instance, the C-Br, C-C, and C-N bond lengths, as well as the internal angles of the quinoline ring system, would be determined. libguides.comlibretexts.org This data would reveal any distortions from an idealized planar structure caused by steric hindrance between the adjacent bromine atoms at positions 2, 3, and 4. Specific values for this compound are not available.
Advanced Chromatographic-Spectroscopic Coupling Techniques for Purity and Mixture Analysis
To assess the purity of a compound and analyze it within complex mixtures, chemists frequently couple chromatographic separation techniques with powerful spectroscopic detectors. scispace.comnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate the components of a mixture. wikipedia.orgshimadzu.com The eluting components are then passed directly into a mass spectrometer (MS) or other spectroscopic detector, a method known as a hyphenated technique (e.g., LC-MS, GC-MS). researchgate.netnih.gov This allows for the identification and quantification of each separated compound based on its retention time and mass spectrum or other spectral data. nih.govnih.gov Such methods are essential for quality control and impurity profiling. chromatographyonline.comresearchgate.net While these are standard analytical procedures, no specific methods or results have been published for the analysis of this compound.
Computational and Theoretical Investigations of 2,3,4 Tribromoquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. ukm.my This quantum mechanical method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates. uni-graz.at This simplifies the complexity of the many-body wavefunction, offering a favorable balance between computational cost and accuracy for a wide range of molecular systems. cond-mat.de For a molecule like 2,3,4-tribromoquinoline, DFT allows for the calculation of numerous properties, from its stable geometry to its spectroscopic and thermodynamic characteristics.
A fundamental step in any computational analysis is determining the molecule's most stable three-dimensional structure, known as geometry optimization. This process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface. arxiv.org For this compound, this would be achieved using a selected functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) that accurately describes the electronic distribution around each atom, including the heavy bromine atoms. scholarsresearchlibrary.com
The output of this calculation is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's preferred conformation. These theoretical values can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
This table contains hypothetical, but chemically reasonable, data to illustrate the typical output of a DFT geometry optimization.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | (Å) | |
| C2-C3 | 1.38 | |
| C3-C4 | 1.41 | |
| C2-Br | 1.89 | |
| C3-Br | 1.90 | |
| C4-Br | 1.91 | |
| N1-C2 | 1.37 | |
| C4-C4a | 1.42 | |
| Bond Angles | (°) | |
| N1-C2-C3 | 121.5 | |
| C2-C3-C4 | 120.0 | |
| C3-C4-N1 | 118.5 | |
| Br-C2-C3 | 119.0 | |
| Br-C3-C2 | 120.5 | |
| Br-C4-C3 | 118.8 | |
| Dihedral Angle | (°) | |
| Br-C2-C3-Br | 5.2 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com DFT calculations can accurately predict the energies of these orbitals and visualize their distribution across the molecule, identifying potential sites for nucleophilic or electrophilic attack. For this compound, the electron-withdrawing nature of the three bromine atoms is expected to lower the energy of the LUMO, influencing its electrophilicity.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
This table contains hypothetical data to illustrate the typical output of a DFT electronic structure analysis.
| Parameter | Energy (eV) |
| HOMO (Highest Occupied Molecular Orbital) | -6.85 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
DFT is a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation and characterization.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov These predicted spectra can be compared with experimental data to confirm the correct assignment of signals and verify the proposed structure of this compound, distinguishing it from other isomers. nih.gov
Vibrational Frequencies: DFT calculations can determine the normal modes of vibration for a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental results. scholarsresearchlibrary.com This analysis helps in assigning specific vibrational modes, such as C-H, C=N, C=C, and C-Br stretching and bending, to the observed spectral bands.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
This table contains hypothetical data to illustrate the typical output of DFT spectroscopic predictions.
| Parameter Type | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (δ, ppm) | |
| C2 | 142.5 | |
| C3 | 121.0 | |
| C4 | 130.8 | |
| C8a | 148.2 | |
| Vibrational Frequencies | Frequency (cm⁻¹) (Scaled) | Assignment |
| 3080 | C-H stretch (aromatic) | |
| 1595 | C=N stretch | |
| 1550 | C=C stretch (aromatic) | |
| 680 | C-Br stretch |
Computational chemistry allows for the prediction of key thermochemical properties that define the stability and energy of a molecule. akjournals.com Using DFT, it is possible to calculate standard enthalpies of formation (ΔH°f), entropies (S°), and Gibbs free energies (ΔG°f) for this compound. chemrxiv.org These energetic profiles are essential for understanding the molecule's intrinsic stability and for predicting the thermodynamics of reactions in which it might participate. For example, the calculated enthalpy of formation provides a measure of the energy stored within the molecule relative to its constituent elements in their standard states.
Table 4: Predicted Thermochemical Properties of this compound at 298.15 K (Illustrative)
This table contains hypothetical data to illustrate the typical output of DFT thermochemical calculations.
| Property | Predicted Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | +250.5 | kJ/mol |
| Standard Entropy (S°) | 450.2 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔG°f) | +315.8 | kJ/mol |
One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition state structures, and calculate activation energy barriers. nih.gov This provides a detailed, step-by-step understanding of how reactants are converted into products.
For polyhalogenated compounds like this compound, a key area of interest is their reactivity in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sioc-journal.cn Studies on the related 3,6,8-tribromoquinoline (B3300700) have shown that it undergoes Suzuki-Miyaura coupling without significant regioselectivity. Computational analysis revealed that the C-Br bond dissociation energies at the different positions were comparable, explaining the lack of a preferred reaction site. A similar computational investigation of this compound would be invaluable. By calculating the C-Br bond strengths and modeling the oxidative addition step, DFT could predict whether selective functionalization at the C2, C3, or C4 position is feasible and guide the choice of catalysts and reaction conditions to achieve desired products.
Thermochemical Calculations and Energetic Profiles
Molecular Dynamics Simulations for Conformational Landscape Analysis
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes as they occur. osti.gov
For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) to mimic experimental conditions. The interactions between atoms are governed by a set of parameters known as a force field (e.g., AMBER, GAFF). acs.org The simulation would reveal the accessible conformational landscape of the molecule, showing how it flexes and moves in solution. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where flexibility and the ability to adopt specific conformations are critical for binding. acs.org
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical modeling is a cornerstone for investigating the reactivity and selectivity of molecules like this compound. nih.gov These computational approaches allow for a detailed examination of how the distribution of electron density governs chemical behavior. mdpi.com By calculating various molecular descriptors, researchers can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, and how the energy landscape of a reaction is shaped by the presence of multiple bromine substituents.
Halogen substituents, such as bromine, exert a complex influence on the reactivity of aromatic rings through a combination of inductive and resonance effects. lasalle.edu
Inductive Effect (I): Due to its high electronegativity, bromine withdraws electron density from the quinoline (B57606) ring through the sigma (σ) bond framework. This effect is electron-withdrawing (-I) and generally deactivates the ring, making it less reactive towards electrophilic attack compared to unsubstituted quinoline. libretexts.org
Resonance Effect (R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the quinoline ring. This effect is electron-donating (+R) and tends to increase electron density, particularly at the ortho and para positions relative to the substituent. lasalle.edulibretexts.org
Table 1: Summary of Halogen (Bromine) Substituent Effects
| Electronic Effect | Description | Impact on Quinoline Ring |
| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to bromine's electronegativity. | Strong deactivation; reduces overall electron density, making the ring less nucleophilic. |
| Resonance Effect (+R) | Donation of lone pair electrons into the π-system of the ring. | Weak activation; increases electron density at positions ortho and para to the bromine atoms. |
| Overall Effect | The stronger inductive effect dominates, leading to net deactivation. The resonance effect directs the position of substitution. | Deactivated ring system, but with specific sites (ortho/para to the substituent) being less deactivated than others. |
The specific positions of the bromine atoms at C2, C3, and C4 in this compound have a profound impact on its chemical reactivity. The quinoline nucleus itself consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. The bromine substituents further modulate this electronic landscape.
Positions C2 and C4: These positions in the pyridine ring are inherently electron-deficient and are activated towards nucleophilic aromatic substitution (SNAr). The presence of strongly electron-withdrawing bromine atoms at these positions further enhances this reactivity, making them susceptible to displacement by nucleophiles.
Benzene Ring (Positions C5-C8): The powerful electron-withdrawing effect of the three bromine atoms on the pyridine ring significantly deactivates the entire quinoline system, including the fused benzene ring, towards electrophilic substitution. Any electrophilic attack would be expected to occur on the benzene ring, likely at the C5 and C7 positions, which are furthest from the deactivating influence of the pyridine nitrogen and the bromine atoms. wiley.com
Table 2: Predicted Reactivity at Key Positions of this compound
| Position | Type of Reaction Favored | Predicted Reactivity Level | Rationale |
| C2 | Nucleophilic Aromatic Substitution (SNAr) | High | Electron-deficient position on the pyridine ring, further activated by the attached bromine. |
| C3 | Low | Less activated for SNAr compared to C2 and C4. | |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | High | Electron-deficient position on the pyridine ring, further activated by the attached bromine. |
| C5 & C7 | Electrophilic Aromatic Substitution | Low to Moderate | Positions on the benzene ring are less deactivated than C6 and C8. wiley.com |
| C6 & C8 | Electrophilic Aromatic Substitution | Low | Positions on the benzene ring are more deactivated due to proximity to the fusion and the pyridine nitrogen. |
Analysis of Halogen Substituent Effects on Reaction Pathways
Comparison of Theoretical Predictions with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. mdpi.com While quantum chemical models provide invaluable insights, their accuracy must be benchmarked against real-world observations to ensure their predictive power. zacharybreig.com This comparison allows for the refinement of computational models and a deeper understanding of the system under study. researchgate.net
For a molecule like this compound, theoretical calculations could predict various properties that can be experimentally verified:
Spectroscopic Data: Calculated NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra can be compared with data obtained from experimental spectroscopy. A study on other complex bromoquinolines demonstrated that calculated NMR signals correlated well with experimental findings, confirming the substitution patterns. nih.gov
Reaction Outcomes: Computational models can predict the most likely products of a reaction by calculating the activation energies for different reaction pathways. For instance, the predicted regioselectivity of a nucleophilic substitution reaction can be compared to the product distribution observed in the lab.
Geometric Parameters: Calculated bond lengths and angles can be compared with data from X-ray crystallography if single crystals of the compound can be obtained.
Although specific experimental data for this compound is not widely available, the principles of this comparative approach are well-established in the study of related compounds. researchgate.net
Table 3: Illustrative Comparison of Theoretical and Experimental Data for a Bromoquinoline
| Property | Theoretical Prediction (Method) | Experimental Data (Technique) | Purpose of Comparison |
| ¹³C NMR Chemical Shifts | δ (ppm) values for each carbon atom (DFT/B3LYP) | δ (ppm) values (NMR Spectroscopy) | To confirm the molecular structure and the electronic environment of each atom. nih.gov |
| Reaction Yield | ΔG‡ (kcal/mol) for competing pathways (DFT) | Product ratio (%) (HPLC, GC-MS) | To validate the predicted reaction mechanism and selectivity. |
| Bond Length (C-Br) | Bond distance in Angstroms (Å) (DFT) | Bond distance in Angstroms (Å) (X-ray Crystallography) | To verify the calculated molecular geometry. |
| IR Vibration (C=N stretch) | Wavenumber (cm⁻¹) (DFT) | Wavenumber (cm⁻¹) (IR Spectroscopy) | To correlate specific structural features with spectroscopic signals. nih.gov |
Strategic Utilization and Chemical Utility of 2,3,4 Tribromoquinoline in Complex Molecular Synthesis and Materials Science
Versatile Intermediate in the Synthesis of Diverse Functionalized Quinolines
The strategic placement of three bromine atoms on the pyridine (B92270) ring of 2,3,4-tribromoquinoline renders it a highly valuable and versatile intermediate in synthetic organic chemistry. Polybromoquinolines are recognized as crucial synthetic precursors because the bromine atoms on the aromatic ring exhibit different reactivities, which provides a significant opportunity for the systematic construction of other functionalized quinolines. nih.govrsc.org This differential reactivity allows for controlled, stepwise substitution reactions, enabling the precise installation of various functional groups onto the quinoline (B57606) core.
Construction of Poly-functionalized Quinoline Derivatives
The development of methods for the polyfunctionalization of quinolines is a significant goal in organic synthesis, driven by the prevalence of the quinoline scaffold in pharmaceuticals and functional materials. tandfonline.comrsc.orgacs.org this compound serves as an exemplary platform for demonstrating sequential functionalization strategies. Research has shown that the bromine atoms at the C2, C3, and C4 positions can be selectively replaced through a series of metal-halogen exchange reactions.
A key strategy involves the use of tailored Grignard reagents to achieve site-selectivity. For instance, while a standard Grignard reagent like i-PrMgCl·LiCl reacts unselectively with this compound, a more sterically demanding reagent, MesMgBr·LiCl, facilitates a completely regioselective magnesiation at the C3 position. This initial selective step is the gateway to further elaboration. Following the functionalization of the C3 position, subsequent Br/Mg exchange reactions can be performed at the C4 and then the C2 positions. This stepwise approach allows for the creation of highly substituted and complex quinoline derivatives in a controlled manner.
Regioselective Introduction of Complex Substructures
The true utility of this compound as a synthetic intermediate is highlighted by its application in the regioselective introduction of complex molecular fragments. The ability to sequentially address each of the three bromine-substituted positions opens up pathways to a vast array of derivatives that would be difficult to access through other means.
The process begins with a highly regioselective Br/Mg exchange at the C3 position, which can be achieved with near-perfect selectivity using a sterically hindered reagent like mesitylmagnesium bromide lithium chloride (MesMgBr·LiCl). This generates a C3-magnesiated intermediate. This intermediate can then be trapped with an electrophile, such as benzyl (B1604629) bromide, to install the first substituent. The resulting 2,4-dibromo-3-benzylquinoline can then undergo a second, different Br/Mg exchange reaction, for example using i-PrMgCl·LiCl, which now selectively targets the C4 position. This new intermediate can be quenched with another electrophile, like PhSO₂SMe, to introduce a second, distinct functional group. A third and final Br/Mg exchange at the C2 position, using a reagent such as Mes₂Mg·2LiBr, followed by a copper-catalyzed allylation, completes the synthesis of a highly functionalized, poly-substituted quinoline. This powerful, stepwise functionalization underscores the value of this compound in generating molecular complexity.
Table 1: Sequential Regioselective Functionalization of this compound
| Step | Starting Material | Reagent(s) | Position Functionalized | Product | Yield |
|---|
Applications in Organic Synthesis Methodologies Development
Beyond its use in creating specific molecules, this compound plays a role in the broader development of new synthetic methodologies. Its well-defined pattern of reactivity allows chemists to test and refine new reactions and synthetic strategies aimed at the efficient construction of complex heterocyclic compounds.
Enabling Access to Novel Chemical Scaffolds
In medicinal chemistry and drug discovery, a "chemical scaffold" is the core structure of a molecule to which various functional groups are attached to create a library of related compounds. rsc.org The development of novel scaffolds is a primary objective, as it opens up new areas of chemical space for biological screening. rsc.org
Precursors for Heterocyclic Systems with Expanded Molecular Complexity
The poly-functionalized quinolines synthesized from this compound are not merely end products; they are also valuable precursors for building even more complex heterocyclic systems. The functional groups introduced through the regioselective substitution reactions can serve as handles for further chemical transformations, such as intramolecular cyclizations or intermolecular cross-coupling reactions.
For example, a quinoline derivative bearing different functional groups at the C2, C3, and C4 positions can be designed to undergo subsequent reactions that form new rings fused to the original quinoline core. This approach allows for the expansion of molecular complexity, leading to the creation of novel polycyclic and heterocyclic architectures. The use of a common, readily available precursor like this compound to access a wide range of complex products is a highly efficient strategy in modern organic synthesis. researchgate.net
Role in Advanced Materials Chemistry
While the primary application of this compound is as a synthetic intermediate, the functionalized quinoline derivatives it produces have significant potential in the field of advanced materials chemistry. Quinoline-based compounds are known to be useful in a variety of applications, including as dyes, functional materials, and in electronics. mdpi.com
Derivatives of quinoline are increasingly being investigated for their use in organic electronics and optoelectronics. nih.govbohrium.com They can serve as p-type semiconductors and their luminescence properties make them attractive for use in organic light-emitting diodes (OLEDs). mdpi.comtandfonline.com For instance, specific quinoline derivatives have been incorporated into OLEDs as part of the emission layer and are also used in transistors and third-generation photovoltaic cells. nih.govtandfonline.com The ability to create poly-functionalized quinolines from this compound allows for the fine-tuning of their electronic and photophysical properties by attaching various electron-donating or electron-withdrawing groups. This tuning is critical for optimizing performance in applications such as solar cells and nonlinear optical materials. rsc.orgbohrium.com The development of functional polyacetylenes incorporating quinoline pendants is another area where such tailored molecules could find use, for example, in creating new chemosensory materials. Therefore, the synthetic flexibility offered by this compound provides a pathway to novel, custom-designed molecules for the next generation of advanced materials. rsc.org
Building Blocks for Conjugated Systems
The construction of π-conjugated systems is of paramount importance for the development of organic electronic and photonic materials. The utility of a building block in creating such systems is largely dependent on its ability to undergo cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. While specific studies on the use of this compound for this purpose are not extensively documented, the known reactivity of the individual brominated positions on the quinoline ring provides a strong basis for its potential.
The reactivity of halogens on the quinoline ring in palladium-catalyzed cross-coupling reactions is influenced by their position. The C2 and C4 positions of the quinoline ring are known to be electron-deficient, which generally enhances their reactivity in oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling catalytic cycles. researchgate.net This heightened reactivity makes 2- and 4-bromoquinolines valuable substrates for reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. chemimpex.comrsc.org The C3 position, while generally less activated than C2 and C4, also readily participates in cross-coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.netresearchgate.netresearchgate.netnih.govacs.org
Given this, this compound represents a potentially powerful trifunctional building block. The differential reactivity of the three C-Br bonds could, in principle, be exploited for the sequential and site-selective introduction of different aryl, vinyl, or alkynyl groups. This would allow for the synthesis of complex, non-symmetrical conjugated structures that would be difficult to access through other synthetic routes. For instance, a judicious choice of catalyst, ligands, and reaction conditions could potentially allow for the selective coupling at one position while leaving the others intact for subsequent transformations.
Table 1: Reactivity of Bromoquinolines in Cross-Coupling Reactions
| Position of Bromine | Reactivity in Cross-Coupling | Notes |
| 2 | High | Electron-deficient position, highly activated. researchgate.netchemimpex.comrsc.org |
| 3 | Moderate to High | Readily participates in various cross-coupling reactions. researchgate.netresearchgate.netresearchgate.netnih.govacs.org |
| 4 | High | Electron-deficient position, highly activated. rsc.org |
The synthesis of polyarylquinolines from polybromoquinolines has been demonstrated for other isomers, such as 3,6,8-tribromoquinoline (B3300700), which undergoes Suzuki-Miyaura coupling to yield 3,6,8-triarylquinolines. This precedent further supports the potential of this compound as a precursor to extended π-conjugated systems. The resulting poly-substituted quinolines could be of interest for their photophysical properties, potentially finding applications as fluorophores or in the design of novel sensor molecules. mdpi.comresearchgate.net
Precursors for Organic Electronic Materials (Indirectly, if applicable)
The field of organic electronics relies on the development of new semiconducting materials for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgbohrium.com Conjugated polymers and small molecules are the key components in these devices, and their electronic properties are highly dependent on their molecular structure.
While there is no direct evidence of this compound being used as a precursor for organic electronic materials, its potential can be inferred. The ability to introduce multiple aromatic or heteroaromatic substituents onto the quinoline core through cross-coupling reactions is a key strategy for tuning the electronic properties of a molecule, such as the HOMO/LUMO energy levels and the bandgap. The quinoline moiety itself can act as an electron-accepting unit in donor-acceptor type architectures, which are commonly employed in organic electronics. mdpi.com
By serving as a scaffold for the construction of larger conjugated molecules, this compound could indirectly contribute to the synthesis of novel organic electronic materials. The strategic placement of electron-donating and electron-withdrawing groups on the quinoline core via the three bromine handles could lead to materials with tailored charge transport properties (p-type, n-type, or ambipolar). The rigid, planar structure of the quinoline ring is also beneficial for promoting intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.
Design and Synthesis of Derivatives for Specific Chemical Functions (e.g., as ligands or catalysts, if evidence exists for this compound or its direct transformation to such)
The functionalization of heterocyclic compounds to create ligands for metal catalysis or to act as organocatalysts is a vibrant area of research. The quinoline framework is a common feature in many ligands due to the coordinating ability of the nitrogen atom.
There is no specific literature detailing the use of this compound itself as a ligand or a catalyst. However, its potential as a precursor for such molecules is significant. The three bromine atoms can be replaced by various functional groups through nucleophilic aromatic substitution or cross-coupling reactions to introduce coordinating moieties.
For example, the bromine atoms could be substituted with phosphine (B1218219), amine, or other heteroatomic groups to create mono-, di-, or tridentate ligands. The ability to introduce three such groups in a defined spatial arrangement on the quinoline scaffold could lead to novel ligand architectures with unique steric and electronic properties. These ligands could then be used to modulate the activity and selectivity of metal catalysts in a variety of organic transformations.
Furthermore, the transformation of the bromo-substituents into other functional groups could pave the way for the development of organocatalysts. For instance, the introduction of amino or thiourea (B124793) functionalities could lead to molecules capable of activating substrates through hydrogen bonding.
While the direct application of this compound in these areas remains to be explored, its inherent chemical functionality marks it as a promising, yet underutilized, platform for the design and synthesis of new functional molecules. The lack of extensive research on this specific isomer presents an opportunity for future investigations into its synthesis and reactivity, which could unlock its full potential in complex molecular synthesis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
